1-パルミトイル-sn-グリセロ-3-ホスホコリン

概要

説明

1-パルミトイル-sn-グリセロ-3-ホスホコリンは、パルミチン酸を含むリゾホスファチジルコリンです。 これは、炎症促進活性を示す豊富なリゾホスファチジルコリンであり、アテローム性動脈硬化症の研究に使用できます 。 この化合物は、さまざまな生物学的プロセスにおける役割でも知られており、リゾホスファチジルコリンアシル転移酵素を特定、差別化、および特徴付けるための基質として使用されます .

科学的研究の応用

1-Palmitoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:

Chemistry: It is used as a substrate to study lysophosphocholine acyl transferases.

Biology: It exhibits proinflammatory activity and is used in the study of atherosclerosis.

Medicine: It is used in research related to inflammation, atherosclerosis, and other cardiovascular diseases.

Industry: It is used in the production of liposomes and other lipid-based delivery systems.

作用機序

1-パルミトイル-sn-グリセロ-3-ホスホコリンは、いくつかの分子標的と経路を通じてその効果を発揮します。

炎症促進活性: LPS刺激M1マクロファージにおけるIL-6、IL-1β、IL-12、およびTNF-αなどの炎症促進性サイトカインの分泌を促進します.

酸化ストレス: 活性酸素種(ROS)の産生を増加させ、スーパーオキシドジスムターゼ(SOD)および内皮型一酸化窒素合成酵素(eNOS)のタンパク質レベルを減少させます.

類似の化合物との比較

1-パルミトイル-sn-グリセロ-3-ホスホコリンは、その特定の脂肪酸組成と生物学的活性のために独特です。類似の化合物には以下が含まれます。

1-パルミトイル-2-オレオイル-sn-グリセロ-3-ホスホコリン: 真核細胞膜の主要な脂質であり、膜の流動性にとって重要です.

1-パルミトイル-2-ステアロイル-sn-グリセロ-3-ホスホコリン: 薬物送達のためのリポソームの構築に使用されます.

1-ミリストイル-2-パルミトイル-sn-グリセロ-3-ホスホコリン: ミセル、リポソーム、およびその他の人工膜の生成に使用されます.

これらの化合物は、類似の構造を共有していますが、脂肪酸組成と特定の生物学的活性は異なります。

生化学分析

Biochemical Properties

1-Palmitoyl-sn-glycero-3-phosphocholine is the ubiquitous lipid species generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine . It increases the production of reactive oxygen species (ROS) and decreases superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels and phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 125 µM .

Cellular Effects

1-Palmitoyl-sn-glycero-3-phosphocholine potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages, but has no effect on CD163, CD206, CD36, or IL-10 in LPS-stimulated M2 macrophages when used at concentrations of 0.3 and 1.0 µM .

Molecular Mechanism

1-Palmitoyl-sn-glycero-3-phosphocholine increases TGF-β1 production and enhances Foxp3 protein levels in Treg cells in isolated human peripheral blood when used at a concentration of 10 µM .

Temporal Effects in Laboratory Settings

1-Palmitoyl-sn-glycero-3-phosphocholine enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .

準備方法

1-パルミトイル-sn-グリセロ-3-ホスホコリンは、エステル加水分解反応によって合成できます。 一般的な方法の1つは、水酸化ナトリウムなどの塩基触媒またはホスホリパーゼA2などの酵素を使用して、1-ヘキサデカンオイル-sn-グリセロールエステルを加水分解することです 。 次に、生成物をpH調整および抽出方法によって精製します .

化学反応の分析

1-パルミトイル-sn-グリセロ-3-ホスホコリンは、次のようなさまざまな化学反応を起こします。

酸化: 酸化されて酸化リン脂質を生成することができ、これは炎症とアテローム性動脈硬化症に役割を果たします.

還元: 還元反応はあまり一般的ではありませんが、化合物の構造を変更するために使用できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、酸化リン脂質と置換誘導体です .

科学研究アプリケーション

1-パルミトイル-sn-グリセロ-3-ホスホコリンは、幅広い科学研究アプリケーションを持っています。

類似化合物との比較

1-Palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and biological activity. Similar compounds include:

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: A major lipid in eukaryotic cell membranes, important for membrane fluidity.

1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine: Used in the construction of liposomes for drug delivery.

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Used in the generation of micelles, liposomes, and other artificial membranes.

These compounds share similar structures but differ in their fatty acid composition and specific biological activities.

特性

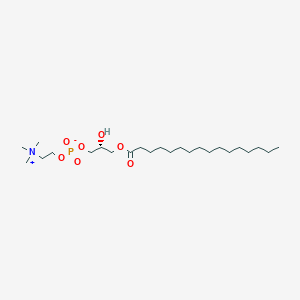

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWBNKHCZGQVJV-HSZRJFAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30914020 | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17364-16-8, 97281-38-4 | |

| Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(16:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。